molecular formula C13H11NO2 B13568037 4-(6-Methylpyridin-3-yl)benzoic acid

4-(6-Methylpyridin-3-yl)benzoic acid

Cat. No.: B13568037
M. Wt: 213.23 g/mol
InChI Key: RRNRNPJEPGZACT-UHFFFAOYSA-N
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Description

4-(6-Methylpyridin-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 6-methylpyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methylpyridin-3-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(6-Methylpyridin-3-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 4-(6-Methylpyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(3-Methylpyridin-4-yl)benzoic acid
  • 4-(3-Carboxyphenyl)pyridine
  • 3-(4-Pyridinyl)benzoic acid

Comparison: 4-(6-Methylpyridin-3-yl)benzoic acid is unique due to the presence of a 6-methyl group on the pyridine ring, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-(6-methylpyridin-3-yl)benzoic acid

InChI

InChI=1S/C13H11NO2/c1-9-2-3-12(8-14-9)10-4-6-11(7-5-10)13(15)16/h2-8H,1H3,(H,15,16)

InChI Key

RRNRNPJEPGZACT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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